

An In-depth Technical Guide to the Physicochemical Properties of Isopropenylboronic Acid

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Compound of Interest

Compound Name: *Prop-1-en-2-ylboronic Acid*

Cat. No.: *B032976*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylboronic acid, also known as **prop-1-en-2-ylboronic acid**, is an organoboron compound with the chemical formula $C_3H_7BO_2$. Its unique structure, featuring a vinyl group attached to the boronic acid moiety, makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the core physicochemical properties of isopropenylboronic acid, its synthesis, reactivity, and potential biological significance, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical Properties

The physicochemical properties of isopropenylboronic acid are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ BO ₂	[1]
Molecular Weight	85.90 g/mol	[1]
Melting Point	104 °C	
Boiling Point	169.1 ± 23.0 °C at 760 mmHg	
pKa	Not experimentally determined. Estimated to be around 9.	
Solubility	No quantitative data available. Expected to be soluble in polar organic solvents and sparingly soluble in nonpolar organic solvents and water.	
Appearance	White to off-white solid	

Stability and Storage:

Isopropenylboronic acid, like many boronic acids, is susceptible to certain degradation pathways. It is particularly prone to:

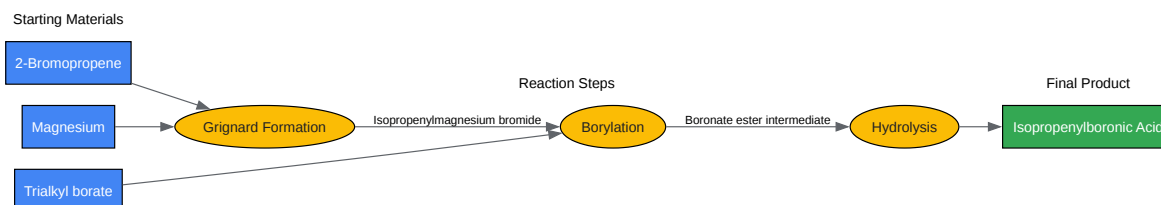
- **Oxidative Degradation:** Boronic acids can undergo oxidation, especially in the presence of reactive oxygen species, leading to deboronation.[2] The stability can be enhanced by the addition of antioxidants or by conversion to more stable derivatives like boronate esters.
- **Dehydration:** Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.

For long-term storage, it is advisable to keep isopropenylboronic acid in a cool, dry, and inert atmosphere to minimize degradation.

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of isopropenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate. The general workflow for this synthesis is outlined below.



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Synthesis of Isopropenylboronic Acid.

Experimental Protocol: Synthesis from a Grignard Reagent

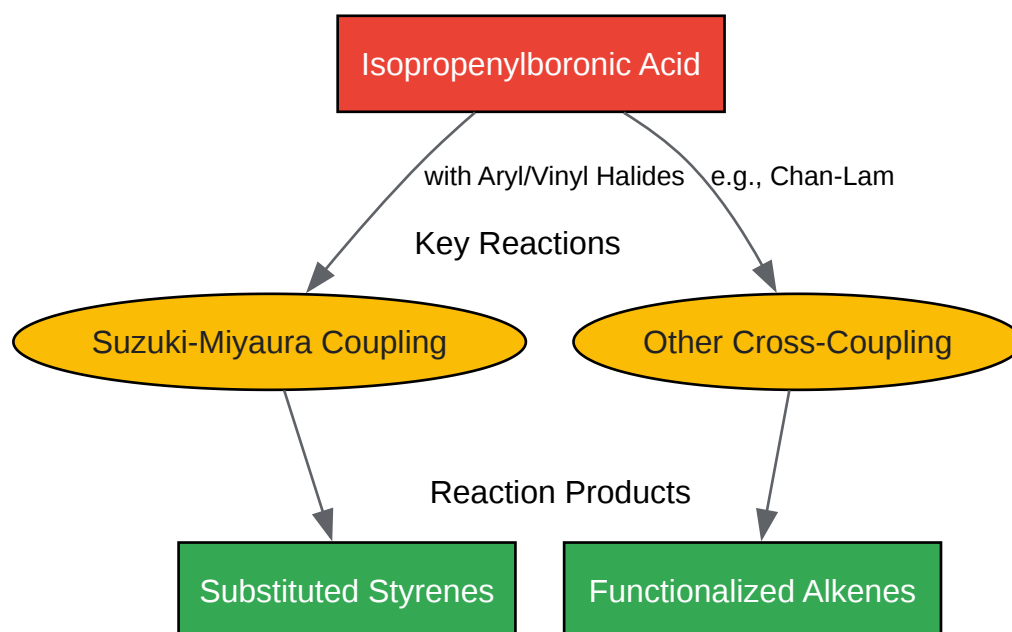
This protocol describes a general procedure for the synthesis of alkyl and aryl boronic acids, which can be adapted for isopropenylboronic acid.[3][4]

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromopropene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
- **Borylation:** The Grignard solution is cooled to -78 °C. A solution of triisopropyl borate in anhydrous diethyl ether is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

- **Hydrolysis:** The reaction is quenched by the slow addition of dilute sulfuric acid. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronate ester.
- **Workup and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude isopropenylboronic acid can be purified by recrystallization.

Reactivity:

Isopropenylboronic acid is a versatile building block in organic chemistry, primarily utilized in carbon-carbon bond-forming reactions.



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Key Reactivity Pathways.

- **Suzuki-Miyaura Coupling:** This is the most prominent application of isopropenylboronic acid. It reacts with aryl, heteroaryl, or vinyl halides or triflates in the presence of a palladium catalyst and a base to form substituted styrenes and other conjugated systems. This reaction is a cornerstone of modern synthetic chemistry for the construction of complex molecules.

Biological Significance and Drug Development

While specific studies on the biological activity of isopropenylboronic acid are limited, the broader class of boronic acids has garnered significant attention in medicinal chemistry and drug development.

Enzyme Inhibition:

Boronic acids are known to be potent inhibitors of serine proteases.^{[5][6][7]} The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of peptide bond hydrolysis. This inhibitory activity has led to the development of several boronic acid-containing drugs. While there is no specific data for isopropenylboronic acid as a serine protease inhibitor, its potential in this area warrants investigation.

Signaling Pathways:

Recent research has indicated that boronic acids, such as phenylboronic acid, can influence key signaling networks involved in cancer cell migration.^[8] Studies have shown that these compounds can decrease the activity of Rho family GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets, suggesting a role in modulating actomyosin-based contractility.^[8] The effect of the isopropenyl group on this activity has not been reported.

Experimental Methodologies for Property Determination

For researchers seeking to generate specific data for isopropenylboronic acid, the following experimental protocols for determining pKa and solubility are recommended.

Determination of pKa (Potentiometric Titration):

This method involves titrating a solution of the boronic acid with a standardized base and monitoring the pH change.^[9]

- **Solution Preparation:** Prepare a solution of isopropenylboronic acid of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).

- Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Determination of Solubility (Shake-Flask Method):

This is a standard method for determining thermodynamic solubility.^[4]

- Sample Preparation: Add an excess amount of solid isopropenylboronic acid to a series of vials containing different solvents of interest.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
- Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid. The concentration of isopropenylboronic acid in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Conclusion

Isopropenylboronic acid is a valuable synthetic intermediate with a range of potential applications. While a comprehensive dataset of its physicochemical properties is still emerging, this guide provides a solid foundation based on available information and established principles for analogous compounds. Further research into its specific biological activities and quantitative characterization of its properties will undoubtedly expand its utility in both synthetic chemistry and drug discovery.

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